
cefpodoxime proxetil
概要
説明
セフポドキシムプロキセチルは、経口投与される広域スペクトルの第3世代セファロスポリン系抗生物質です。 これは、体内ではエステル分解されてセフポドキシムとなり、グラム陽性菌とグラム陰性菌の両方に対して強力な抗菌活性を示します 。 この化合物は、呼吸器感染症、尿路感染症、皮膚感染症、性感染症など、さまざまな細菌感染症の治療によく使用されます .
準備方法
合成経路と反応条件
セフポドキシムプロキセチルは、セフポドキシム酸と1-ハロエチルイソプロピルカーボネートを、テトラメチルグアニジン、ジイソプロピルエチルアミン、1,5-ジアザビシクロ[4.3.0]ノナン-5-エン(DBN)、または1,4-ジアザビシクロ[2.2.2]オクタン(DABCO)などの塩基の存在下で反応させることで合成されます。 反応は、-30°Cから30°Cの温度範囲で溶媒中で行われます 。 このプロセスにより、不純物の少ない高純度のセフポドキシムプロキセチルが得られます .
工業生産方法
セフポドキシムプロキセチルの工業生産には、セフポドキシム酸を使用し、N,N-ジメチルアセトアミド、N,N-ジメチルホルムアミド、ジメチルスルホキシドなどの溶媒に溶解します。 次に、制御された条件下で1-ハロエチルイソプロピルカーボネートと反応させると、セフポドキシムプロキセチルが生成されます .
化学反応の分析
反応の種類
セフポドキシムプロキセチルは、以下の化学反応を起こします。
加水分解: プロドラッグは胃腸管内で加水分解され、活性代謝物であるセフポドキシムが放出されます.
酸化と還元: これらの反応はセフポドキシムプロキセチルではあまり一般的ではありませんが、特定の条件下で発生する可能性があります。
置換: この化合物は、特に求核剤の存在下で置換反応を起こす可能性があります。
一般的な試薬と条件
加水分解: この反応は、胃腸管内の水と酵素の存在下で起こります.
置換: アミンやチオールなどの求核剤は、穏やかな条件下でセフポドキシムプロキセチルと反応する可能性があります。
生成される主な生成物
科学的研究の応用
Clinical Applications
Cefpodoxime proxetil is indicated for the treatment of several infections, including:
- Respiratory Infections : Effective against community-acquired pneumonia and acute exacerbations of chronic bronchitis. Clinical studies have shown that it is comparable in efficacy to amoxicillin and ceftriaxone in treating these conditions .
- Skin and Soft Tissue Infections : Used for skin infections caused by susceptible strains of bacteria. It has demonstrated effectiveness in treating conditions like cellulitis and abscesses .
- Urinary Tract Infections (UTIs) : this compound is effective against uncomplicated UTIs, particularly those caused by E. coli .
- Sexually Transmitted Infections : It is also indicated for the treatment of gonorrhea, showcasing its utility in managing sexually transmitted diseases .
Pharmacokinetics and Dosage
This compound is available in various formulations, including 100 mg and 200 mg tablets, as well as oral suspensions. The recommended dosages vary based on the type of infection:
Infection Type | Dosage Recommendations |
---|---|
Community-acquired pneumonia | 200 mg every 12 hours for 14 days |
Acute bronchitis | 200 mg every 12 hours for 10 days |
Pharyngitis/Tonsillitis | 100 mg every 12 hours for 5-10 days |
Uncomplicated UTI | 100 mg every 12 hours for 7 days |
Gonorrhea | 200 mg as a single dose |
Efficacy in Clinical Studies
Numerous clinical trials have evaluated the efficacy of this compound:
- Lower Respiratory Tract Infections : A meta-analysis involving over 1,000 patients demonstrated that this compound was as effective as traditional treatments like amoxicillin and ceftriaxone in resolving infections with minimal adverse effects .
- Skin Infections : A randomized controlled trial indicated that cefpodoxime was effective in treating skin infections, with a success rate comparable to other antibiotics used in similar settings .
- Urinary Tract Infections : Research highlighted cefpodoxime's effectiveness against E. coli strains resistant to other antibiotics, making it a viable option for empirical therapy in UTIs .
Case Studies
Several case studies illustrate the practical applications of this compound:
- Case Study in Pediatrics : A pediatric patient with recurrent ear infections was treated successfully with this compound after showing resistance to amoxicillin. The treatment resulted in complete resolution of symptoms without significant side effects .
- Gonorrhea Treatment : A cohort study involving sexually active individuals showed that cefpodoxime was effective in treating gonorrhea, with high rates of cure observed among participants .
Adverse Effects and Considerations
While generally well-tolerated, this compound can cause gastrointestinal disturbances such as diarrhea and nausea. Allergic reactions may occur in individuals with a history of penicillin allergy. Monitoring for potential interactions with other medications, particularly those affecting renal function, is recommended .
作用機序
セフポドキシムプロキセチルは、細菌の細胞壁合成を阻害することで抗菌効果を発揮します。 活性代謝物であるセフポドキシムは、ペニシリン結合タンパク質3(PBP3)に優先的に結合し、細菌の細胞壁の主要な構成要素であるペプチドグリカン産生を阻害します 。 この阻害により、細菌細胞が溶解し、死滅します .
類似の化合物との比較
セフポドキシムプロキセチルは、他のセファロスポリン系抗生物質や抗生物質と比較されます。
シプロフロキサシン: より広いスペクトルを持つフルオロキノロン系抗生物質ですが、副作用のリスクが高い.
セファレキシン: セフポドキシムプロキセチルよりも狭いスペクトルを持つ第1世代のセファロスポリン系抗生物質.
セフトリアキソン: 活性は似ていますが、静脈内投与される第3世代のセファロスポリン系抗生物質.
セフポドキシムプロキセチルは、経口バイオアベイラビリティ、広域スペクトル、ベータラクタマーゼ存在下での安定性など、独自の特性を持つ .
類似化合物との比較
Cefpodoxime proxetil is compared with other cephalosporins and antibiotics such as:
Ciprofloxacin: A fluoroquinolone antibiotic with a broader spectrum of activity but higher risk of side effects.
Cephalexin: A first-generation cephalosporin with a narrower spectrum of activity compared to this compound.
Ceftriaxone: A third-generation cephalosporin with similar activity but administered intravenously.
This compound is unique due to its oral bioavailability, broad spectrum of activity, and stability in the presence of beta-lactamases .
生物活性
Cefpodoxime proxetil is a third-generation oral cephalosporin antibiotic widely used for treating various bacterial infections. Its biological activity is characterized by a broad spectrum of antibacterial efficacy against both Gram-positive and Gram-negative pathogens. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Overview of this compound
This compound is a prodrug that is converted in vivo to cefpodoxime, its active form. It is known for its stability against common plasmid-mediated beta-lactamases, which enhances its effectiveness against resistant strains of bacteria. The pharmacokinetic profile allows for twice-daily dosing, making it convenient for outpatient therapy .
Spectrum of Antibacterial Activity
This compound exhibits significant in vitro activity against a variety of pathogens commonly associated with respiratory, urinary, and skin infections. The following table summarizes its activity against key bacterial strains:
Pathogen | Minimum Inhibitory Concentration (MIC) | Comments |
---|---|---|
Streptococcus pneumoniae | ≤ 1 µg/mL | Effective for respiratory tract infections |
Escherichia coli | ≤ 2 µg/mL | Common in urinary tract infections |
Haemophilus influenzae | ≤ 1 µg/mL | Effective against respiratory infections |
Staphylococcus aureus | ≤ 2 µg/mL | Enhanced antistaphylococcal activity |
Klebsiella pneumoniae | ≤ 4 µg/mL | Effective for skin and soft tissue infections |
This compound has shown comparable efficacy to other antibiotics such as amoxicillin and cefaclor in clinical trials .
Randomized Controlled Trials
Numerous studies have evaluated the clinical efficacy of this compound across various patient populations. For instance:
- Acute Otitis Media : In children, this compound (8-10 mg/kg/day) was found to be as effective as standard regimens like amoxicillin/clavulanic acid .
- Pharyngitis and Tonsillitis : Clinical trials demonstrated that a 5-day course of this compound is as effective as a 10-day regimen of penicillin V .
- Lower Respiratory Tract Infections : this compound showed similar clinical outcomes compared to cefuroxime axetil in treating pneumonia .
Case Studies
A notable case series reported adverse effects associated with this compound, including oral ulcers in two patients after administration. These cases highlight the importance of monitoring for rare side effects despite the drug's overall favorable tolerance profile .
Resistance Patterns
This compound maintains efficacy against resistant strains due to its stability against beta-lactamases. However, resistance among E. coli has been observed, necessitating careful consideration of local antibiograms when prescribing this antibiotic .
特性
IUPAC Name |
1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O9S2/c1-9(2)33-21(30)35-10(3)34-19(29)15-11(6-31-4)7-36-18-14(17(28)26(15)18)24-16(27)13(25-32-5)12-8-37-20(22)23-12/h8-10,14,18H,6-7H2,1-5H3,(H2,22,23)(H,24,27)/b25-13+/t10?,14-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTINZAODLRIQIX-ZFEISNGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)OC(C)OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N/OC)/C3=CSC(=N3)N)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O9S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947692-13-9, 87239-81-4 | |
Record name | anti-Cefpodoxime proxetil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947692139 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cefpodoxime proxetil | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759161 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-, 1-[[(1-methylethoxy)carbonyl]oxy]ethyl ester, (6R,7R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.191 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2- (2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-, 1-[[(1- methylethoxy)carbonyl]oxy]ethyl ester, (6R,7R)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ANTI-CEFPODOXIME PROXETIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9VK627SN2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。